Cas no 2138518-26-8 (4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride)

4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride is a heterocyclic compound featuring both tetrazole and thiazole moieties, which are of significant interest in medicinal chemistry due to their bioisosteric and pharmacophoric properties. The dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. This compound is particularly valuable as a building block in drug discovery, especially for designing ligands targeting receptors or enzymes where the tetrazole group can mimic carboxylic acids. Its well-defined structure and high purity ensure reproducibility in synthetic and biological studies. The presence of reactive functional groups further allows for derivatization, expanding its utility in developing novel therapeutic agents.
4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride structure
2138518-26-8 structure
Product name:4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride
CAS No:2138518-26-8
MF:
Molecular Weight:
CID:4641252
PubChem ID:132353798

4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride 化学的及び物理的性質

名前と識別子

    • [4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
    • 4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride

4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1086911-0.5g
[4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
2138518-26-8 95%
0.5g
$679.0 2023-10-27
Enamine
EN300-1086911-1.0g
[4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
2138518-26-8 95%
1.0g
$871.0 2023-07-10
1PlusChem
1P01EK0T-500mg
[4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
2138518-26-8 95%
500mg
$902.00 2023-12-19
1PlusChem
1P01EK0T-1g
[4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
2138518-26-8 95%
1g
$1139.00 2023-12-19
1PlusChem
1P01EK0T-2.5g
[4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
2138518-26-8 95%
2.5g
$2172.00 2023-12-19
Aaron
AR01EK95-10g
[4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
2138518-26-8 95%
10g
$5176.00 2023-12-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01382579-25mg
(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride
2138518-26-8 98%
25mg
¥1898.0 2023-03-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01382579-100mg
(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride
2138518-26-8 98%
100mg
¥4269.0 2023-03-20
Enamine
EN300-1086911-2.5g
[4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
2138518-26-8 95%
2.5g
$1707.0 2023-10-27
Enamine
EN300-1086911-0.25g
[4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
2138518-26-8 95%
0.25g
$431.0 2023-10-27

4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride 関連文献

4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochlorideに関する追加情報

Research Brief on 4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine Dihydrochloride (CAS: 2138518-26-8)

The compound 4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride (CAS: 2138518-26-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The compound's unique structural features, including the tetrazole and thiazole moieties, make it a promising candidate for drug development, particularly in the areas of oncology and infectious diseases.

Recent studies have highlighted the compound's role as a modulator of key biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as an inhibitor of specific kinase enzymes involved in cancer cell proliferation. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity and selectivity. These findings suggest that 4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride could serve as a scaffold for the development of novel kinase inhibitors with improved pharmacokinetic properties.

In addition to its anticancer potential, the compound has also been investigated for its antimicrobial properties. A 2024 study in Antimicrobial Agents and Chemotherapy reported its activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. This discovery opens new avenues for addressing the global challenge of antibiotic resistance.

The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride has been optimized in recent years, with several research groups reporting improved yields and purity. A 2023 publication in Organic Process Research & Development detailed a scalable synthetic route that minimizes the use of hazardous reagents, making the process more environmentally friendly. These advancements are critical for facilitating large-scale production and further preclinical evaluation of the compound.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have indicated moderate bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Furthermore, the compound's safety profile requires thorough investigation in animal models before progressing to human trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these preclinical studies.

In conclusion, 4-(2H-1,2,3,4-tetrazol-5-yl)-1,3-thiazol-2-ylmethanamine dihydrochloride represents a compelling case study in modern drug discovery. Its dual potential as an anticancer and antimicrobial agent, coupled with recent synthetic advancements, positions it as a molecule of significant interest. Future research should focus on elucidating its mechanism of action in greater detail and addressing the current limitations in its drug-like properties. The compound's progress will be closely monitored by the scientific community as it moves through the drug development pipeline.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd